Structural Profiling and Stereochemical Analysis of rac-cis-Paroxetine Hydrochloride
Structural Profiling and Stereochemical Analysis of rac-cis-Paroxetine Hydrochloride
[1]
Executive Summary & Chemical Identity
rac-cis-Paroxetine Hydrochloride represents a critical diastereomeric pair in the synthetic lifecycle of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1] Chemically defined as the racemic mixture of (3R, 4R)- and (3S, 4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride , it serves two pivotal roles: as a kinetic intermediate during the reduction of tetrahydropyridine precursors and as a specified impurity (EP Impurity E / USP Related Compound) that must be strictly controlled in the final API.[1]
Unlike the active pharmaceutical ingredient (API), which exists as the (-)-(3S, 4R)-trans isomer, the cis-congener possesses a syn-relationship between the C3-methylene-ether and the C4-fluorophenyl groups.[1] This stereochemical distinction drastically alters its thermodynamic stability, solubility profile, and pharmacological affinity.
Key Chemical Data
| Parameter | Detail |
| Systematic Name | rac-cis-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine HCl |
| Stereochemistry | cis-Diastereomer (Racemic mixture of 3R,4R and 3S,4S) |
| Molecular Formula | C₁₉H₂₀FNO₃[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 365.83 g/mol (Salt), 329.37 g/mol (Free Base) |
| CAS Number | 1396174-70-1 (Specific cis-isomer ref), 1217753-24-6 (General Family) |
| Regulatory ID | EP Impurity E; USP Related Compound (varies by monograph version) |
Stereochemical Matrix and Conformational Analysis
The pharmacological potency of Paroxetine is strictly tied to its (3S, 4R) configuration. Understanding the cis-isomer requires a deep dive into the piperidine ring dynamics.[1]
The Diastereomeric Relationship
The piperidine scaffold in paroxetine contains two chiral centers at C3 and C4.
-
Paroxetine (API): The substituents are in a trans relationship.[9] In the lowest energy chair conformation, both the bulky 4-(4-fluorophenyl) group and the 3-((benzodioxol-5-yloxy)methyl) group occupy equatorial positions to minimize 1,3-diaxial interactions.[1]
-
rac-cis-Paroxetine: The substituents are on the same face of the piperidine ring.[1] This forces one substituent to be axial while the other is equatorial (or a distorted twist-boat), creating significant steric strain. This thermodynamic instability is the driving force used in manufacturing to drive epimerization toward the trans-isomer.[1]
Visualization of Stereochemical Lineage
The following diagram illustrates the origin of the cis-isomer during synthesis and its relationship to the active drug.
Figure 1: Stereochemical lineage showing the kinetic origin of the cis-isomer and its conversion to the thermodynamic trans-form.
Analytical Characterization: Distinguishing cis from trans
Distinguishing the rac-cis impurity from the trans API is a critical quality attribute.[1] The most definitive method is Proton NMR (
NMR Spectroscopy Protocol
The coupling constant between the proton at C3 (
-
Trans-Isomer (API):
-
Geometry:
and are typically axially oriented (anti-periplanar) to allow the bulky substituents to be equatorial. -
Dihedral Angle:
. -
Coupling Constant (
): Large, typically 10.0 – 12.0 Hz .
-
-
Cis-Isomer (Impurity):
-
Geometry: One proton is axial, the other is equatorial (syn-clinal).
-
Dihedral Angle:
. -
Coupling Constant (
): Small, typically 3.0 – 6.0 Hz .
-
HPLC Identification Workflow
In a reverse-phase HPLC system (C18 column), the cis-isomer typically exhibits a different retention time due to its altered polarity and hydrodynamic volume.[1]
Figure 2: Analytical decision tree for identifying stereochemical impurities.
Experimental Synthesis & Isolation Protocol
This protocol describes the isolation of the rac-cis intermediate, often required as a reference standard for impurity profiling.
Objective: Synthesis of rac-cis-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (precursor to the final ether) to demonstrate the kinetic product formation.
Reagents & Equipment[1]
-
Substrate: 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate (or similar tetrahydropyridine intermediate).
-
Catalyst: Platinum Oxide (
) or Palladium on Carbon ( ). -
Solvent: Glacial Acetic Acid or Methanol.
-
Atmosphere: Hydrogen gas (
) at 1-3 atm.[1]
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of the tetrahydropyridine substrate in 50 mL of glacial acetic acid.
-
Why Acidic? Protonation of the nitrogen prevents catalyst poisoning and often influences the stereochemical outcome.
-
-
Hydrogenation: Add 5 wt% catalyst (
). Purge the vessel with , then introduce . Stir vigorously at room temperature. -
Filtration: Once hydrogen uptake ceases (monitor via manometer), filter the catalyst through a Celite pad.
-
Workup: Concentrate the filtrate under vacuum. Neutralize the residue with saturated
and extract with Ethyl Acetate. -
Purification: The crude mixture will be predominantly cis. Recrystallize from Isopropanol/Hexane to isolate the rac-cis isomer.[1]
-
Validation: Perform
H-NMR. Look for the diagnostic coupling constant of ~4-5 Hz.[1]
Conversion to Hydrochloride Salt[5]
-
Dissolve the free base in anhydrous diethyl ether.
-
Add 1.1 equivalents of HCl in dioxane or ether dropwise.
-
The rac-cis-Paroxetine HCl salt will precipitate as a white hygroscopic solid.[1] Filter and dry under vacuum over
.
References
-
United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph: Organic Impurities.[13] USP-NF. (2021).[1][6] [1]
-
Ibers, J. A. "Paroxetine hydrochloride hemihydrate."[9][14] Acta Crystallographica Section C: Crystal Structure Communications, 55(3), 432-434. (1999).[9]
-
ChemicalBook. "Paroxetine Related Compound C (Trans-isomer) and Impurity Data." (2024).
-
SynThink Chemicals. "Cis-Paroxetine Hydrochloride (Impurity E) Characterization." (2024).
-
BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." (2025).[15]
-
European Pharmacopoeia (Ph.[13] Eur.). Paroxetine Hydrochloride Hemihydrate: Impurity E.[4] EDQM.
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